

Application Notes: ML604086 in Cancer Immunotherapy Research

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Compound of Interest

Compound Name: ML604086

Cat. No.: B11831190

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Introduction

ML604086 is a potent and selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8). In the context of cancer immunotherapy, the CCL1-CCR8 signaling axis is a critical pathway for the recruitment of regulatory T cells (Tregs) into the tumor microenvironment (TME). Tregs are a subset of T cells that suppress the anti-tumor immune response, thereby promoting tumor growth and immune evasion. By blocking the interaction of the chemokine CCL1 with its receptor CCR8 on the surface of Tregs, **ML604086** is being investigated as a promising therapeutic agent to disrupt the immunosuppressive TME and enhance anti-tumor immunity. These application notes provide an overview of the mechanism of action of **ML604086**, its in vitro activities, and detailed protocols for its application in cancer immunotherapy research.

Mechanism of Action

ML604086 selectively inhibits the binding of the chemokine CCL1 to the CCR8 receptor.^{[1][2]} This receptor is highly expressed on tumor-infiltrating Tregs compared to Tregs in peripheral blood or other tissues, making it a specific target for cancer immunotherapy.^{[3][4]} The binding of CCL1, which is secreted by tumor cells and other cells within the TME, to CCR8 on Tregs triggers a signaling cascade that leads to Treg migration and infiltration into the tumor.^{[3][5]} Once in the TME, Tregs exert their immunosuppressive functions through various mechanisms, including the secretion of inhibitory cytokines and direct cell-cell contact, which ultimately

dampens the activity of cytotoxic T lymphocytes (CTLs) that are responsible for killing cancer cells.

By inhibiting the CCL1-CCR8 axis, **ML604086** is expected to:

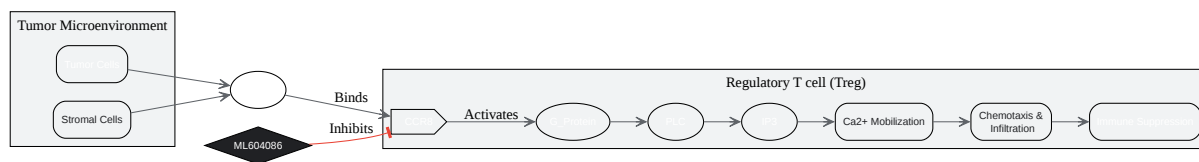
- Reduce the recruitment and accumulation of Tregs within the tumor microenvironment.
- Alleviate the immunosuppressive nature of the TME.
- Enhance the anti-tumor activity of effector immune cells, such as cytotoxic T lymphocytes.

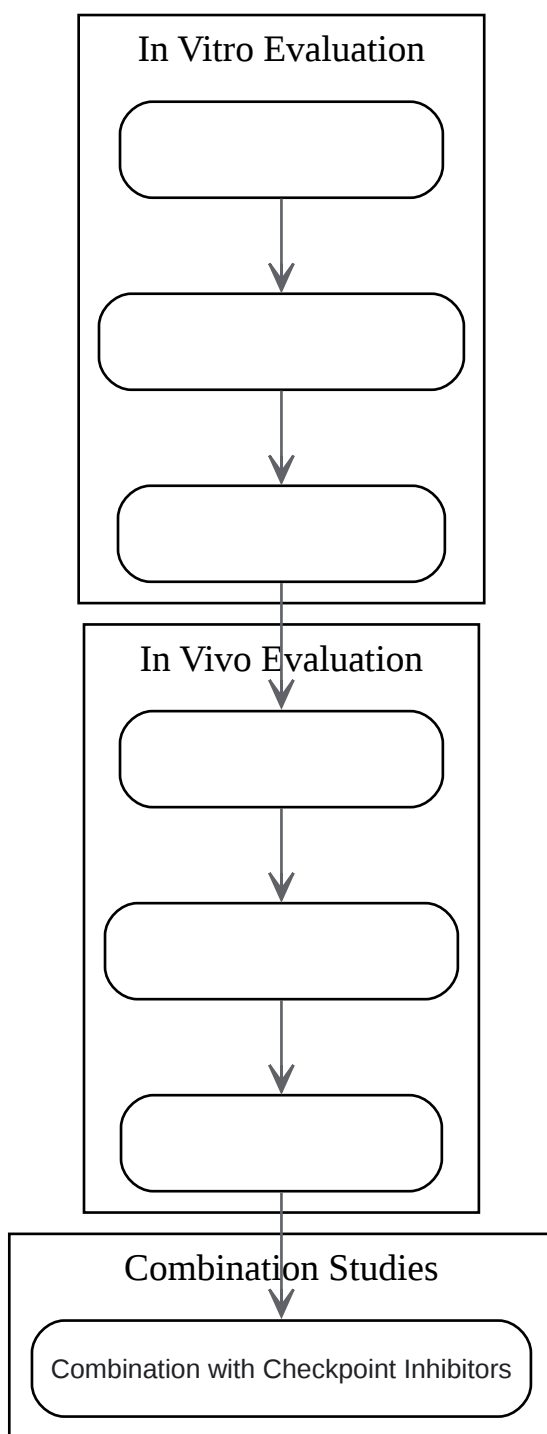
Data Presentation

The following table summarizes the reported in vitro activity of **ML604086**.

Parameter	Cell Line	IC50	Reference
CCL1-mediated Chemotaxis	Cell line stably expressing cynomolgus CCR8	1.3 μ M	[2]
CCL1-mediated intracellular Ca ²⁺ concentration increase	Cell line stably expressing cynomolgus CCR8	1.0 μ M	[2]

Signaling Pathway





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